2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

Overview

Description

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, commonly known as DCTPP, is a potent pharmaceutical agent utilized in the treatment of various types of cancer, including breast, lung, and ovarian cancer . It is also used in molecular dynamics modeling of location character of solvatochromic betaine dyes of different hydrophobicity in ionic surfactant micelles .

Molecular Structure Analysis

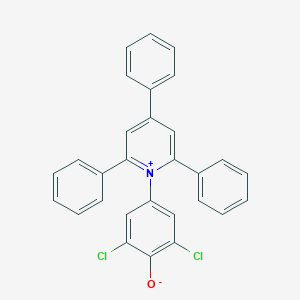

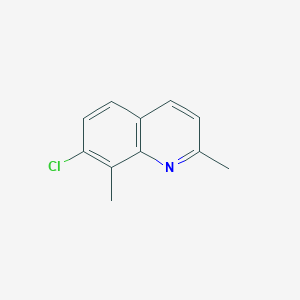

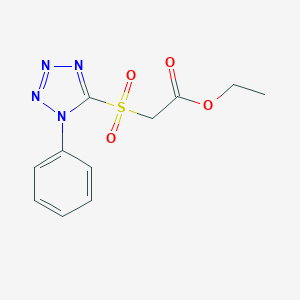

The molecular formula of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is C29H19Cl2NO . The structure includes a pyridinium ring attached to a phenolate group, with two chlorine atoms attached to the phenolate .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is 468.4 g/mol . It has a topological polar surface area of 26.9 Ų and a complexity of 558 . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications

Molecular Dynamics Modelling

This compound is used in molecular dynamics modelling to understand the location character of solvatochromic betaine dyes within ionic surfactant micelles . This application is crucial for predicting how these dyes behave in different environments, which is important for designing new materials with specific optical properties.

Vapochromic Detection of Amines

It serves as a sensitive material for the vapochromic detection of amines . This property is particularly useful in the development of sensors that can detect volatile organic compounds, which have applications in environmental monitoring and industrial process control.

Cancer Treatment

Known as DCTPP, this compound is a potent pharmaceutical agent used in the treatment of various types of cancer, including breast, lung, and ovarian cancer. It operates by arresting the cell cycle and inducing apoptosis in cancerous cells through DNA damage .

Redox Indicator

The compound can act as a redox indicator, used to determine the reducing power of substances. This application is significant in analytical chemistry, where it helps in understanding the redox behavior of chemical species .

Spectroscopy

It is also employed in infrared spectroscopy analysis and fluorescence spectroscopy . These techniques are essential in chemical analysis, allowing for the identification and quantification of compounds in a mixture.

Mechanism of Action

Target of Action

The primary targets of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, commonly known as DCTPP, are cancerous cells . It is utilized in the treatment of various types of cancer, including breast, lung, and ovarian cancer .

Mode of Action

DCTPP operates by arresting the cell cycle and inducing apoptosis in cancerous cells . This is achieved by causing DNA damage at various sites . The interaction of DCTPP with its targets leads to significant changes in the cellular structure and function, ultimately leading to the death of the cancerous cells .

Biochemical Pathways

The DNA damage caused by DCTPP may trigger the activation of these pathways, leading to cell cycle arrest and programmed cell death .

Result of Action

The primary result of DCTPP’s action is the induction of apoptosis in cancerous cells . By causing DNA damage, it triggers a series of cellular responses that ultimately lead to cell death . This can result in the reduction of tumor size and potentially halt the progression of the disease .

Action Environment

The action, efficacy, and stability of DCTPP can be influenced by various environmental factors. For instance, its hydrophobic properties and low solubility in water could affect its distribution within the body and its ability to reach target cells Additionally, factors such as pH and temperature could potentially impact the stability and activity of the compound.

properties

IUPAC Name |

2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXYWXPNUCOENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399438 | |

| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121792-58-3 | |

| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molecular structure of WB influence its solvatochromic behavior compared to similar compounds?

A1: WB exhibits solvatochromism, meaning its absorption spectrum changes depending on the solvent it's dissolved in. This is due to the intramolecular charge-transfer within its structure, which is sensitive to solvent polarity. Compared to 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (RB), WB demonstrates similar susceptibility to solvent acidity []. This is attributed to the steric hindrance caused by the two ortho phenyl rings in RB, which limits hydrogen bond formation with solvents. In contrast, WB, lacking these bulky groups, interacts more readily with protic solvents. This highlights how subtle structural differences can significantly impact a molecule's interactions with its surrounding environment.

Q2: How does WB behave in binary solvent mixtures?

A2: In binary mixtures like 1-butanol-cyclohexane and water-acetonitrile, WB shows non-linear relationships between its ET(33) value (a measure of solvent polarity) and the mole fraction of one solvent []. This non-ideal behavior is caused by preferential solvation, where WB interacts more favorably with one solvent over the other. For instance, in water-acetonitrile mixtures, specific probe-solvent interactions dominate the solvatochromic behavior. This preferential solvation can be used to understand the microenvironment surrounding the probe and sheds light on the interactions between solvents and solutes at a molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)